(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,4S)-4-fluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-7(12)5-11(13,4)8(14)15/h7H,5-6H2,1-4H3,(H,14,15)/t7-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYPRFPCITYLTA-CPCISQLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H](CN1C(=O)OC(C)(C)C)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1645565-08-7 | |
| Record name | (2S,4S)-1-[(tert-butoxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Fluorination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.
Deprotection: Strong acids like trifluoroacetic acid or HCl are employed to remove the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
Scientific Research Applications
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrrolidine derivatives, focusing on stereochemistry, substituents, synthetic routes, and physicochemical properties.
Substituent Variations and Stereochemical Effects
Key Observations :
- Stereochemistry : The (2S,4S) configuration is critical for interactions with chiral enzyme active sites. For example, the (2R,4S) diastereomer (CAS 681128-50-7) exhibits distinct physicochemical properties, such as a molecular weight of 233.24 g/mol compared to the 2-methyl variant .
- Fluorine vs. Other Halogens: Fluorine’s electronegativity and small atomic radius enhance binding affinity and metabolic stability compared to bulkier substituents like chlorine (e.g., 4-chloro-2-isopropylphenoxy derivatives in ).
Reactivity Trends :
- The Boc group remains stable under mild coupling conditions (e.g., HATU/DIPEA), enabling selective functionalization of the carboxylic acid moiety .
Biological Activity
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-Fmoc-Pyrrolidine, is a synthetic compound with notable applications in medicinal chemistry and pharmaceutical development. Its structure includes a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorine atom at the 4-position. This compound has garnered interest due to its potential biological activities, particularly in the context of drug design and synthesis.
- Molecular Formula : C₁₁H₁₈FNO₄
- Molecular Weight : 247.26 g/mol
- CAS Number : 1645565-08-7
| Property | Value |
|---|---|
| Molecular Weight | 247.26 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its role as an intermediate in the synthesis of bioactive compounds and its potential pharmacological effects.
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the pyrrolidine structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of fluorine at the 4-position may contribute to increased lipophilicity and membrane permeability, enhancing its effectiveness against bacterial strains.
2. Enzyme Inhibition
Pyrrolidine derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, certain studies suggest that this compound could serve as a scaffold for developing inhibitors targeting enzymes like proteases or kinases, which are crucial in various diseases including cancer.
3. Neuroprotective Effects
Emerging evidence points to the neuroprotective potential of pyrrolidine derivatives. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management.
Case Studies
Several case studies highlight the biological relevance of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized several derivatives of this compound.
- Results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Enzyme Inhibition Research :
- A series of experiments evaluated the inhibitory effects of synthesized pyrrolidine derivatives on serine proteases.
- Findings revealed that modifications at the 4-position enhanced binding affinity and selectivity towards specific protease targets.
-
Neuroprotection Study :
- In vitro assays demonstrated that compounds derived from this compound reduced neuronal cell death induced by oxidative stress.
- Mechanistic studies suggested involvement in anti-apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid, and how are key intermediates purified?
- Methodology : Synthesis typically begins with chiral pyrrolidine precursors like L-proline derivatives. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP in THF). Fluorination at the 4-position is achieved using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by methyl group introduction via alkylation or cross-coupling. Purification relies on recrystallization (e.g., ethyl acetate/hexane) or chromatography (silica gel, 5–10% MeOH in DCM). Yield optimization requires strict anhydrous conditions and inert atmospheres .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm stereochemistry (e.g., coupling constants for axial/equatorial fluorines) and Boc-group integrity. F NMR identifies fluorination success .
- X-ray crystallography : SHELX software resolves absolute configuration, with data collected at low temperature (100 K) to minimize thermal motion.
- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity (>98% ee) using hexane/isopropanol gradients .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodology : The Boc-protected pyrrolidine scaffold serves as a rigid, chiral backbone for protease inhibitors (e.g., HCV NS3/4A) or kinase modulators. The fluorine enhances metabolic stability and bioavailability, while the methyl group tunes steric bulk. In vitro assays (e.g., enzyme inhibition IC) guide structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis?
- Methodology :
- Chiral catalysts : Use (R)- or (S)-BINAP ligands with palladium for Suzuki-Miyaura coupling to control stereochemistry .
- Kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures .
- Reaction monitoring : In-situ IR or Raman spectroscopy tracks ee during fluorination, with adjustments to temperature (−20°C to 0°C) improving selectivity .
Q. What strategies mitigate decomposition of the Boc group under acidic or basic conditions?
- Methodology :
- Stability studies : TGA/DSC analysis identifies decomposition thresholds (e.g., Boc cleavage at pH < 2 or >10).
- Alternative protecting groups : Compare with Fmoc (pH-sensitive) or Alloc (palladium-cleavable) for orthogonal protection .
- Buffered conditions : Use phosphate buffer (pH 7.4) during biological assays to prevent premature deprotection .
Q. How does computational modeling predict the compound’s conformational flexibility and binding affinity?
- Methodology :
- DFT calculations : Gaussian 16 optimizes geometry at the B3LYP/6-31G* level, revealing energy barriers for pyrrolidine ring puckering .
- Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., SARS-CoV-2 M), with scoring functions (e.g., ΔG = −9.2 kcal/mol) prioritizing analogs .
Q. What analytical challenges arise in resolving diastereomeric impurities, and how are they addressed?
- Methodology :
- 2D-LC/MS : Couple reverse-phase (C18) and chiral columns to separate diastereomers with <0.5% impurity.
- Isotopic labeling : C-labeled Boc groups aid in tracking degradation pathways via LC-MS/MS .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can researchers validate these claims?
- Resolution :
- Solubility screens : Use nephelometry to measure solubility in DMSO, water, and ethanol across temperatures (25–60°C). Contradictions often stem from residual salts (e.g., TFA from HPLC) .
- COSMO-RS simulations : Predict solvent interactions using quantum-chemical models, comparing results with experimental logP values (e.g., calculated 1.8 vs. observed 2.1) .
Q. Why do fluorination yields vary significantly between DAST and Deoxo-Fluor reagents?
- Resolution :
- Mechanistic studies : DAST proceeds via SN2 (stereoinversion), while Deoxo-Fluor favors radical pathways, leading to byproducts. GC-MS monitors HF release to optimize equivalents (1.2–1.5 eq.) .
- Side-reaction profiling : F NMR detects trifluoroethyl byproducts (δ −70 ppm) when using excess DAST, requiring strict stoichiometry .
Experimental Design Tables
Table 1 : Optimization of Fluorination Conditions
| Reagent | Temp (°C) | Solvent | Yield (%) | ee (%) | Byproducts |
|---|---|---|---|---|---|
| DAST | −30 | DCM | 65 | 92 | Trifluoroethyl |
| Deoxo-Fluor | 0 | THF | 78 | 95 | None detected |
Table 2 : Stability of Boc Group Under pH Stress
| pH | Temp (°C) | Time (h) | Decomposition (%) |
|---|---|---|---|
| 1.0 | 25 | 24 | 98 |
| 7.4 | 37 | 72 | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
